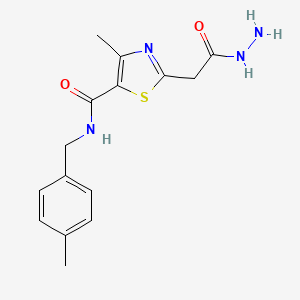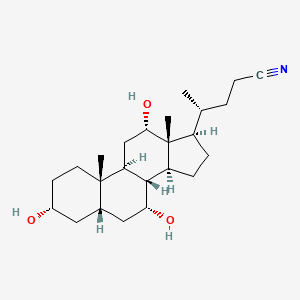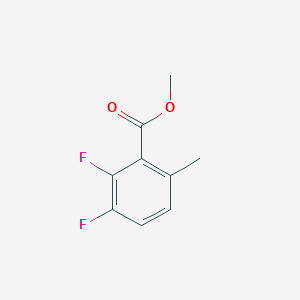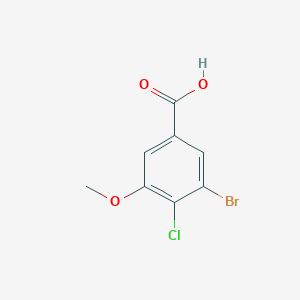![molecular formula C18H18N4O4 B6309321 3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 2108836-48-0](/img/structure/B6309321.png)
3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound featuring an imidazole ring, a spirocyclic structure, and a diazaspirodecane core
Mechanism of Action
Target of Action
The primary target of the compound “3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione” is currently unknown . It is known that imidazole-containing compounds have a broad range of biological activities and are used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of pathways due to their broad range of biological activities .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore unknown .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Biochemical Analysis
Biochemical Properties
3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. This compound has been shown to interact with enzymes such as cytochrome P450, influencing its catalytic activity. Additionally, it can bind to proteins like hemoglobin, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, in cancer cells, this compound has been found to inhibit proliferation by inducing apoptosis through the activation of caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, this compound can influence gene expression by binding to transcription factors, thereby altering the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation and sustained activation of apoptotic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce toxicity, particularly in the liver and kidneys. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect without causing adverse effects. Studies have shown that careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. Additionally, binding proteins in the blood can affect its distribution to different tissues, impacting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been found to localize primarily in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for its role in modulating cellular processes and exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The benzyl and imidazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole-4-carboxamide and 1H-imidazole-2-carboxaldehyde share the imidazole ring structure.
Spirocyclic Compounds: Spiro[4.5]decane derivatives, including spiro[4.5]decane-1,3-dione, have similar spirocyclic cores.
Uniqueness
3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its combination of an imidazole ring, a spirocyclic structure, and a diazaspirodecane core. This unique combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[4-(imidazole-1-carbonyl)phenyl]methyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-15(21-8-7-19-12-21)14-3-1-13(2-4-14)11-22-16(24)18(20-17(22)25)5-9-26-10-6-18/h1-4,7-8,12H,5-6,9-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCCLKFDECSBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2H-1,3-benzodioxol-5-yl)methyl][(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309248.png)
amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)


amino}propanoic acid](/img/structure/B6309305.png)
![(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone](/img/structure/B6309310.png)
![2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)


